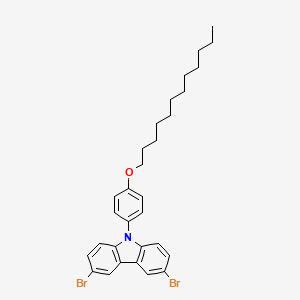

3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dibromo-9-(4-dodecoxyphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35Br2NO/c1-2-3-4-5-6-7-8-9-10-11-20-34-26-16-14-25(15-17-26)33-29-18-12-23(31)21-27(29)28-22-24(32)13-19-30(28)33/h12-19,21-22H,2-11,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCTWVHXOOAKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865163-47-9 | |

| Record name | 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole, a key intermediate in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. It details the strategic synthesis of the target molecule, encompassing the preparation of crucial precursors, a step-by-step protocol for the final N-arylation reaction, and thorough methods for purification and characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.

Introduction and Strategic Overview

This compound is a tailored organic molecule featuring a carbazole core functionalized with bromine atoms at the 3 and 6 positions and a dodecyloxyphenyl group at the 9-position. This specific substitution pattern imparts desirable electronic and physical properties, making it a valuable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications. The bromine atoms serve as versatile handles for further functionalization through cross-coupling reactions, allowing for the construction of complex polymeric and small-molecule systems. The long dodecyloxy chain enhances solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices.

The synthesis of this target molecule is strategically divided into two main stages:

-

Synthesis of Precursors: This involves the preparation of the two key building blocks: 3,6-dibromo-9H-carbazole and 1-bromo-4-(dodecyloxy)benzene.

-

N-Arylation: The final step involves the coupling of the two precursors via a copper-catalyzed Ullmann condensation reaction to form the desired C-N bond.

This guide will provide a detailed exposition of each of these stages, emphasizing the rationale behind the chosen synthetic routes and reaction conditions.

Synthesis of Precursors

Synthesis of 3,6-Dibromo-9H-carbazole

The synthesis of 3,6-dibromo-9H-carbazole is achieved through the direct bromination of commercially available carbazole. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation due to its selectivity and safer handling compared to liquid bromine.[1]

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask, dissolve carbazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise to the stirred solution. The use of a slight excess of NBS ensures complete dibromination.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining DMF and succinimide.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield pure 3,6-dibromo-9H-carbazole as a white to off-white solid.[1]

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is a solid reagent that is easier and safer to handle than liquid bromine. It provides a slow and controlled release of electrophilic bromine, which favors the desired dibromination at the electron-rich 3 and 6 positions of the carbazole ring.

-

DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both carbazole and NBS, facilitating a homogeneous reaction mixture.

-

Reaction at 0 °C to Room Temperature: Starting the reaction at a low temperature helps to control the initial exotherm of the reaction. Allowing it to proceed at room temperature ensures the reaction goes to completion within a reasonable timeframe.

Synthesis of 1-Bromo-4-(dodecyloxy)benzene

This precursor is synthesized from 4-bromophenol and 1-bromododecane via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace the bromide from the alkyl halide.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 4-bromophenol (1 equivalent) in a polar aprotic solvent like acetone or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Add 1-bromododecane (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-bromo-4-(dodecyloxy)benzene.

Causality of Experimental Choices:

-

Williamson Ether Synthesis: This is a classic and reliable method for the formation of ethers.

-

Potassium Carbonate as Base: K₂CO₃ is a mild and inexpensive base that is sufficient to deprotonate the phenol without causing side reactions.

-

Acetone/Acetonitrile as Solvent: These polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react.

-

Reflux Conditions: Heating the reaction mixture increases the rate of reaction, ensuring it proceeds to completion in a practical amount of time.

Core Synthesis: Ullmann Condensation for N-Arylation

The final step in the synthesis of this compound is the N-arylation of 3,6-dibromo-9H-carbazole with 1-bromo-4-(dodecyloxy)benzene. The Ullmann condensation is a well-established method for forming C-N bonds and is particularly suitable for the arylation of carbazoles.[2] This reaction is typically catalyzed by a copper(I) salt in the presence of a base.[2]

Reaction Scheme:

Detailed Experimental Protocol

-

To an oven-dried Schlenk flask, add 3,6-dibromo-9H-carbazole (1 equivalent), 1-bromo-4-(dodecyloxy)benzene (1.2 equivalents), copper(I) iodide (CuI) (0.2 equivalents), and potassium carbonate (K₂CO₃) (2 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add a high-boiling point polar aprotic solvent, such as 1,2-dichlorobenzene or N,N-dimethylformamide (DMF), via syringe.

-

Heat the reaction mixture to a high temperature (typically 150-180 °C) and stir vigorously for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like dichloromethane or ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Wash the filtrate with water and brine to remove any remaining base and solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, typically using a gradient of hexane and dichloromethane as the eluent.

Rationale for Experimental Choices

-

Ullmann Condensation vs. Buchwald-Hartwig Amination: While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the Ullmann condensation is often preferred for carbazole N-arylation due to its simplicity, the lower cost of the copper catalyst compared to palladium, and its effectiveness for this specific substrate class.[2]

-

Copper(I) Iodide (CuI) as Catalyst: CuI is a commonly used and effective catalyst for Ullmann-type reactions. The iodide counter-ion can facilitate the oxidative addition step in the catalytic cycle.

-

Potassium Carbonate (K₂CO₃) as Base: A strong base is required to deprotonate the carbazole nitrogen, forming the nucleophilic carbazolide anion. K₂CO₃ is a suitable base for this purpose, especially at elevated temperatures.

-

High-Boiling Point Solvent: The Ullmann condensation typically requires high temperatures to proceed at a reasonable rate.[2] Solvents like 1,2-dichlorobenzene (b.p. ~180 °C) or DMF (b.p. ~153 °C) are used to achieve these temperatures.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.

Purification and Characterization

Thorough purification and characterization are essential to confirm the identity and purity of the final product.

Purification

-

Column Chromatography: This is the primary method for purifying the crude product. A silica gel stationary phase is typically used with a non-polar to moderately polar eluent system (e.g., hexane/dichloromethane gradient).

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure crystalline material.

Characterization

| Technique | Expected Results for this compound |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the carbazole and phenyl rings, as well as the aliphatic protons of the dodecyloxy chain. The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | The spectrum will display distinct signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS or MALDI-TOF) should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₃₀H₃₅Br₂NO, MW: 585.42 g/mol ).[3] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms. |

| Melting Point | A sharp melting point indicates a high degree of purity for the crystalline solid. |

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

3,6-Dibromo-9H-carbazole: May cause skin, eye, and respiratory irritation.[4][5]

-

1-Bromo-4-(dodecyloxy)benzene: May be harmful if swallowed and cause skin irritation.

-

Copper(I) Iodide: Harmful if swallowed and causes skin, eye, and respiratory irritation.[6][7][8][9]

-

Potassium Carbonate: Causes serious eye irritation and skin irritation.[2][3][10][11][12]

-

1,2-Dichlorobenzene: Harmful if swallowed or inhaled, causes skin and eye irritation, and may cause an allergic skin reaction.[13][14][15] It is also very toxic to aquatic life.[13][14][15]

Consult the Safety Data Sheets (SDS) for each reagent before use for detailed safety information.

Visualizations

Overall Synthetic Workflow

Caption: Proposed catalytic cycle for the Ullmann condensation.

Conclusion

This technical guide has outlined a robust and reliable synthetic route for the preparation of this compound. By providing detailed experimental protocols for the synthesis of the necessary precursors and the final Ullmann condensation, along with the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in the field. The described purification and characterization techniques will ensure the acquisition of a high-purity final product, suitable for its intended applications in the development of next-generation organic electronic materials.

References

-

Synthesis of 3,6-Dibromo-9H-carbazole. MDPI. Available at: [Link]

-

Ullmann condensation. Wikipedia. Available at: [Link]

-

Copper(I) iodide - Safety Data Sheet. Carl Roth. Available at: [Link]

-

Potassium carbonate - Safety Data Sheet. Carl Roth. Available at: [Link]

-

Potassium carbonate - Safety Data Sheet. Chemos GmbH & Co. KG. Available at: [Link]

-

1,2-Dichlorobenzene - Safety Data Sheet. PENTA s.r.o. Available at: [Link]

-

1,2-Dichlorobenzene - Safety Data Sheet. Chemdox. Available at: [Link]

-

Copper Iodide - SAFETY DATA SHEET. Samrat Pharmachem Limited. Available at: [Link]

-

1,2 Dichlorobenzene - Material Safety Data Sheet. Indenta Chemicals. Available at: [Link]

-

1,2-Dichlorobenzene - Safety Data Sheet. Carl Roth. Available at: [Link]

-

1,2-Dichlorobenzene - Safety Data Sheet. Carl Roth. Available at: [Link]

-

3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. National Center for Biotechnology Information. Available at: [Link]

-

3,6-Dibromocarbazole. PubChem. Available at: [Link]

-

On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. MDPI. Available at: [Link]

-

The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Beilstein-Institut. Available at: [Link]

-

¹H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). ResearchGate. Available at: [Link]

-

3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole. PubMed. Available at: [Link]

-

3,6-Dibromo-9-(4-bromo-benz-yl)-9H-carbazole. PubMed. Available at: [Link]

-

3,6-Dibromocarbazole. PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. calpaclab.com [calpaclab.com]

- 4. 3,6-Dibromo-9-(4-bromo-benz-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis routes of 1-Bromo-4-(tert-butoxy)benzene [benchchem.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. 1-Bromo-4-dodecyloxybenzene | C18H29BrO | CID 287462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 3,6-Dibromo-9-butyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents [patents.google.com]

- 13. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in the field of organic electronics, prized for their exceptional properties which include robust thermal and chemical stability, efficient hole-transporting capabilities, and a versatile electronic structure that can be finely tuned.[1] These characteristics make them highly sought-after materials for a range of applications in optoelectronic and photovoltaic devices, such as organic light-emitting diodes (OLEDs) and solar cells.[1][2] The strategic functionalization of the carbazole core, whether at the nitrogen atom or other positions, allows for the precise tailoring of its electronic and photophysical properties to meet the demands of specific applications.[1][3]

This guide provides a comprehensive technical overview of the characterization of a specific carbazole derivative, 3,6-Dibromo-9-(4-dodecyloxyphenyl)-9H-carbazole. This compound incorporates a dodecyloxyphenyl group at the 9-position, a modification expected to influence its solubility, molecular packing, and ultimately, its performance in electronic devices. The dibromo-substitution at the 3 and 6 positions offers reactive sites for further molecular engineering, making it a valuable building block for more complex architectures.[4][5]

We will delve into the critical analytical techniques employed to elucidate the structure, purity, and key physical and chemical properties of this molecule. Each section will not only detail the experimental protocol but also provide insights into the scientific rationale behind the chosen methods, ensuring a thorough understanding for researchers and professionals in the field.

Molecular Structure and Synthesis Overview

The foundational step in characterizing any compound is confirming its molecular structure. This compound possesses a carbazole core, which is a planar, π-conjugated system.[2] This core is substituted with two bromine atoms at the 3 and 6 positions and a 4-dodecyloxyphenyl group at the 9-position (the nitrogen atom).

While a detailed synthesis protocol is beyond the scope of this guide, a general synthetic approach involves the N-alkylation of 3,6-dibromo-9H-carbazole.[6][7][8] This typically involves reacting 3,6-dibromo-9H-carbazole with a suitable 4-dodecyloxyphenyl halide in the presence of a base. The starting 3,6-dibromo-9H-carbazole can be prepared by the bromination of carbazole.[4]

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous assignment of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR [9][10][11]

-

Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9][11] The choice of solvent is critical; it must completely dissolve the sample without interfering with the spectral regions of interest.[9]

-

Filtration: To ensure a high-quality spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument will then perform locking and shimming to optimize the magnetic field homogeneity.[9] Standard pulse sequences are then used to acquire the ¹H and ¹³C NMR spectra.

Data Interpretation:

| Expected ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.1-7.2 | Aromatic protons (carbazole and phenyl rings) |

| ~4.0 | -O-CH₂- protons |

| ~1.8-0.8 | Aliphatic protons of the dodecyl chain (-CH₂- and -CH₃) |

| Expected ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~160-110 | Aromatic carbons (carbazole and phenyl rings) |

| ~68 | -O-CH₂- carbon |

| ~32-14 | Aliphatic carbons of the dodecyl chain |

Note: These are approximate chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR [13][14][15]

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Data Interpretation:

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the functional groups in the molecule.

| Expected FT-IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (from the dodecyl chain) |

| ~1600-1450 | Aromatic C=C stretching |

| ~1250 | Aryl-O-C stretching (ether linkage) |

| ~800-700 | C-Br stretching |

The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target molecule.[16][17][18]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy reveals its emissive properties. These are crucial for optoelectronic applications.[19]

Experimental Protocol: UV-Vis and Fluorescence [20][21][22]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., chloroform, THF, or cyclohexane). The concentration is typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).[23]

-

Fluorescence Data Acquisition: Using the wavelength of maximum absorption (λ_max) as the excitation wavelength, record the emission spectrum using a spectrofluorometer.

Data Interpretation:

The UV-Vis spectrum will show absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated carbazole and phenyl rings. The long dodecyloxy chain is not expected to significantly alter the position of the main absorption bands but may influence the aggregation behavior in solution. The fluorescence spectrum will show the emission profile of the molecule, and the photoluminescence quantum yield (PLQY) can be determined, which is a critical parameter for OLED applications.[3]

Thermal Analysis

The thermal stability of a material is a critical factor for its application in electronic devices, which often operate at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to assess thermal properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[24] This provides information on the decomposition temperature and thermal stability of the material.[25][26][27]

Experimental Protocol: TGA [26][27][28]

-

Sample Preparation: Place a small amount of the sample (5-10 mg) into a TGA pan.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The mass loss is recorded as a function of temperature.

Data Interpretation:

The TGA curve will show the temperature at which the compound begins to decompose. A high decomposition temperature (typically defined as the temperature at 5% weight loss) indicates good thermal stability, which is essential for the longevity of organic electronic devices.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[29][30] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[31][32]

Experimental Protocol: DSC [29][31][33]

-

Sample Preparation: Seal a small amount of the sample (3-10 mg) in an aluminum pan.

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is recorded as a function of temperature. Typically, a heat-cool-heat cycle is performed to erase the thermal history of the sample.

Data Interpretation:

The DSC thermogram will reveal the thermal transitions of the material. A high glass transition temperature is desirable for amorphous materials used in OLEDs as it indicates morphological stability at operating temperatures. The melting point provides information about the purity and crystalline nature of the compound.

Electrochemical Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound.[34] It provides information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding charge injection and transport in electronic devices.[35][36]

Experimental Protocol: Cyclic Voltammetry [34][37]

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[34]

-

Solution Preparation: Dissolve the sample in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure sufficient conductivity. The solution should be purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: The potential of the working electrode is swept linearly with time between two set limits, and the resulting current is measured.

Data Interpretation:

The cyclic voltammogram will show oxidation and reduction peaks corresponding to the removal and addition of electrons from the molecule. The onset potentials of the first oxidation and reduction waves can be used to estimate the HOMO and LUMO energy levels, respectively. These values are critical for designing efficient device architectures with appropriate energy level alignment for charge injection and transport.

Caption: A typical workflow for the characterization of the title compound.

Conclusion

The comprehensive characterization of this compound using a suite of analytical techniques is essential for establishing its structure, purity, and key physicochemical properties. The insights gained from NMR, FT-IR, UV-Vis, fluorescence, TGA, DSC, and CV are critical for understanding its potential as a building block in the development of advanced organic electronic materials. This guide provides a foundational framework for researchers and professionals to approach the characterization of this and similar carbazole derivatives with scientific rigor and a clear understanding of the underlying principles. The data obtained from these characterization methods will ultimately guide the rational design and synthesis of next-generation materials for high-performance optoelectronic devices.[3][38][39]

References

-

Cyclic voltammetry - Wikipedia. Available from: [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds - MDPI. Available from: [Link]

-

Cyclic Voltammetry Experiment. Available from: [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. Available from: [Link]

-

The Definitive Guide to Understanding Differential Scanning Calorimetry (DSC) Applied to Plastics - YouTube. Available from: [Link]

-

DSC-Beginners-Guide.pdf - Slideshare. Available from: [Link]

-

FT-IR spectra of control and treated samples of carbazole. - ResearchGate. Available from: [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. Available from: [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. Available from: [Link]

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY - MSU chemistry. Available from: [Link]

-

The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes - ResearchGate. Available from: [Link]

-

Introduction to Differential Scanning Calorimetry - NanoQAM. Available from: [Link]

-

A Beginner's Guide to Thermogravimetric Analysis - XRF Scientific. Available from: [Link]

-

UV-Vis and Fluorescence Spectroscopy Lab Manual - Studylib. Available from: [Link]

-

Lab 1: Cyclic Voltammetry - Chemistry LibreTexts. Available from: [Link]

-

DSC Data Analysis Guide | PDF | Differential Scanning Calorimetry - Scribd. Available from: [Link]

-

Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC - NIH. Available from: [Link]

-

NMR Sample Preparation. Available from: [Link]

-

A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - RSC Publishing. Available from: [Link]

-

9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. Available from: [Link]

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis. Available from: [Link]

-

Thermogravimetric analysis (TGA) - Chemistry LibreTexts. Available from: [Link]

-

Thermogravimetric analysis - Wikipedia. Available from: [Link]

-

SOP for Calibration of FT-IR Spectrometer - Pharmaguideline. Available from: [Link]

-

Computational and infrared spectroscopic investigations of N-substituted carbazoles. Available from: [Link]

-

6 FTIR spectra of monomer of N-methanol carbazole , poly N-methanol... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

How an FTIR Spectrometer Operates - Chemistry LibreTexts. Available from: [Link]

-

NMR Sample Preparation - Western University. Available from: [Link]

-

FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride - ResearchGate. Available from: [Link]

-

Lab 4: Molecular Fluorescence - Chemistry LibreTexts. Available from: [Link]

-

3,6-Dibromocarbazole | C12H7Br2N | CID 274874 - PubChem. Available from: [Link]

-

Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study | ACS Omega - ACS Publications. Available from: [Link]

-

Sample preparation for FT-IR. Available from: [Link]

-

NMR Protocols and Methods | Springer Nature Experiments. Available from: [Link]

-

How Does FTIR Analysis Work? | Innovatech Labs. Available from: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available from: [Link]

-

Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. - ResearchGate. Available from: [Link]

-

General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c - The Royal Society of Chemistry. Available from: [Link]

-

Guide to FT-IR Spectroscopy - Bruker. Available from: [Link]

-

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Available from: [Link]

-

Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE. Available from: [Link]

-

9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. Available from: [Link]

-

(PDF) 3,6-Dibromo-9-hexyl-9H-carbazole - ResearchGate. Available from: [Link]

-

3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole - PMC - NIH. Available from: [Link]

-

3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole - PubMed. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. researchgate.net [researchgate.net]

- 17. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. studylib.net [studylib.net]

- 21. rsc.org [rsc.org]

- 22. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 23. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 24. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 25. aurigaresearch.com [aurigaresearch.com]

- 26. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 27. infinitalab.com [infinitalab.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. DSC-Beginners-Guide.pdf [slideshare.net]

- 30. torontech.com [torontech.com]

- 31. m.youtube.com [m.youtube.com]

- 32. nanoqam.ca [nanoqam.ca]

- 33. scribd.com [scribd.com]

- 34. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 35. ossila.com [ossila.com]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 38. researchgate.net [researchgate.net]

- 39. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Dodecyloxyphenyl Carbazole Derivatives

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of dodecyloxyphenyl carbazole derivatives. These molecules are of significant interest to researchers in materials science and optoelectronics due to their tunable electronic characteristics and potential for application in organic light-emitting diodes (OLEDs) and other organic electronic devices. This document delves into the synthesis, detailed photophysical characterization, and the intricate relationship between the molecular structure of these derivatives and their optical properties. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for scientists and engineers working to develop next-generation organic electronic materials.

Introduction: The Allure of Carbazole Derivatives

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, prized for their robust thermal and chemical stability, excellent hole-transporting capabilities, and a high photoluminescence quantum yield.[1] The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, offers a versatile platform for chemical modification, allowing for the fine-tuning of its electronic and photophysical properties.[1] The introduction of substituents at various positions of the carbazole core can significantly alter the frontier molecular orbital energy levels (HOMO and LUMO), thereby influencing the absorption and emission characteristics of the resulting molecules.

The focus of this guide, dodecyloxyphenyl carbazole derivatives, incorporates two key structural modifications: the phenyl group, which extends the π-conjugation of the carbazole core, and the long dodecyloxy (-OC12H25) chains. The dodecyloxy groups are anticipated to not only enhance the solubility of these derivatives in common organic solvents, a crucial factor for solution-based device fabrication, but also to influence the intermolecular packing in the solid state, potentially mitigating aggregation-induced quenching of fluorescence.[2] This unique combination of properties makes dodecyloxyphenyl carbazole derivatives highly promising candidates for use as emitters or hosts in high-performance OLEDs.[2]

Synthetic Pathways to Dodecyloxyphenyl Carbazole Derivatives

The synthesis of dodecyloxyphenyl carbazole derivatives can be achieved through well-established cross-coupling methodologies, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods offer a versatile and efficient means to introduce the dodecyloxyphenyl moieties at specific positions on the carbazole scaffold.

A general and adaptable synthetic strategy for preparing a 3,6-bis(4-(dodecyloxy)phenyl)-9-phenyl-9H-carbazole is outlined below. This approach allows for the systematic variation of the substituents on the carbazole core, enabling a detailed investigation of structure-property relationships.

Caption: Proposed synthetic pathway for a dodecyloxyphenyl carbazole derivative.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of dodecyloxyphenyl-substituted carbazoles. The specific quantities and reaction conditions may require optimization based on the exact substrates used.

-

Reaction Setup: In a flame-dried Schlenk flask, combine 3,6-dibromo-9H-carbazole (or a suitable N-substituted derivative) (1.0 eq.), 4-(dodecyloxy)phenylboronic acid (2.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene, ethanol, and a 2M aqueous solution of potassium carbonate (K₂CO₃). The ratio of solvents is often 3:1:1 (toluene:ethanol:water).

-

Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired dodecyloxyphenyl carbazole derivative.

Core Photophysical Properties

The photophysical properties of dodecyloxyphenyl carbazole derivatives are governed by the interplay between the carbazole core, the attached phenyl rings, and the dodecyloxy substituents. A thorough understanding of these properties is essential for their application in optoelectronic devices.

Caption: Jablonski diagram illustrating key photophysical processes.

UV-Visible Absorption

Dodecyloxyphenyl carbazole derivatives typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum is characterized by two main bands: a high-energy band corresponding to the π-π* transitions within the carbazole and phenyl moieties, and a lower-energy band attributed to an intramolecular charge transfer (ICT) from the electron-rich carbazole donor to the phenyl groups. The position of the absorption maxima (λabs) is influenced by the extent of π-conjugation and the electronic nature of the substituents. The long dodecyloxy chains are not expected to significantly alter the electronic transitions but may cause slight red-shifts due to their weak electron-donating inductive effect.

Photoluminescence

Upon excitation, these derivatives typically exhibit strong fluorescence in the blue to green region of the visible spectrum. The emission maximum (λem) is red-shifted with respect to the absorption maximum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insights into the geometric relaxation of the molecule in the excited state. A larger Stokes shift is often observed in more polar solvents, indicating a greater degree of charge separation in the excited state.

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications in OLEDs. The introduction of long alkoxy chains can sometimes enhance the quantum yield by preventing aggregation-induced quenching.[2] The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is an important parameter for understanding the dynamics of the excited state and for designing efficient energy transfer processes in OLEDs.

Table 1: Expected Photophysical Properties of Dodecyloxyphenyl Carbazole Derivatives

| Compound Type | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Solvent |

| 3,6-bis(dodecyloxyphenyl)carbazole | ~350-370 | ~420-450 | > 0.7 | ~5-10 | Toluene |

| 9-(dodecyloxyphenyl)carbazole | ~340-360 | ~400-430 | > 0.6 | ~4-8 | Dichloromethane |

Note: The data in this table are estimated based on the properties of structurally similar alkoxy-substituted carbazole derivatives due to the limited availability of specific data for dodecyloxyphenyl carbazoles.[2]

Experimental Characterization Protocols

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the dodecyloxyphenyl carbazole derivative in a UV-grade spectroscopic solvent (e.g., toluene, dichloromethane, or THF) with a concentration in the range of 10-5 to 10-6 M.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of 250-800 nm, using the pure solvent as a reference. The absorption maximum (λabs) is determined from the peak of the lowest energy absorption band.

Fluorescence Spectroscopy

-

Sample Preparation: Use the same solution prepared for the UV-Vis absorption measurement. Ensure the solution is optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

-

Instrumentation: Employ a spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector.

-

Measurement: Excite the sample at its absorption maximum (λabs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region. The emission maximum (λem) is determined from the peak of the emission band.

Quantum Yield Determination

The fluorescence quantum yield can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Structure-Property Relationships: The Role of the Dodecyloxyphenyl Group

The dodecyloxyphenyl substituents play a multifaceted role in dictating the overall photophysical behavior of these carbazole derivatives.

-

Solubility and Processability: The long, flexible dodecyloxy chains significantly enhance the solubility of the carbazole derivatives in common organic solvents. This is a critical advantage for the fabrication of large-area, low-cost OLEDs via solution-based techniques such as spin-coating and inkjet printing.

-

Intermolecular Interactions: In the solid state, the bulky dodecyloxy chains can sterically hinder the close packing of the carbazole cores. This can be beneficial in reducing intermolecular π-π stacking, which is often a cause of aggregation-induced fluorescence quenching and the formation of undesirable, red-shifted excimer emission.

-

Electronic Effects: The oxygen atom of the dodecyloxy group is directly attached to the phenyl ring, acting as a weak electron-donating group through its lone pair of electrons. This can slightly raise the HOMO energy level of the molecule, potentially leading to a red-shift in both the absorption and emission spectra compared to unsubstituted phenyl-carbazole derivatives.

Conclusion and Future Outlook

Dodecyloxyphenyl carbazole derivatives represent a promising class of materials for organic electronics. The strategic incorporation of long alkoxy chains provides a powerful tool to enhance solubility and control intermolecular interactions, while the phenyl-carbazole core offers a robust and highly fluorescent platform. This guide has provided a foundational understanding of the synthesis and photophysical properties of these materials, highlighting the key structure-property relationships that govern their performance.

Future research in this area should focus on the synthesis and detailed characterization of a wider range of dodecyloxyphenyl carbazole isomers to build a more comprehensive understanding of their photophysical behavior. Further investigations into the performance of these materials in OLED devices will be crucial to fully realize their potential for next-generation display and lighting technologies. The insights and protocols presented in this guide provide a solid framework for these future endeavors.

References

-

Synthesis, electrochemical, optical and biological properties of new carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Synthesis, photophysical and antioxidant properties of carbazole-based bis-thiosemicarbazones. ResearchGate. [Link]

-

Alkoxy encapsulation of carbazole-based thermally activated delayed fluorescent dendrimers for highly efficient solution-processed organic light-emitting diodes. ScienceDirect. [Link]

-

Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]

-

Aryl-Annulated [3,2-a] Carbazole-Based Deep-Blue Soluble Emitters for High-Efficiency Solution-Processed Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes with CIEy. ResearchGate. [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

-

Synthesis and Characterization of Long-Alkyl Chained Carbazole Derivatives. ResearchGate. [Link]

-

Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. [Link]

-

π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes. PubMed. [Link]

Sources

Introduction: The Strategic Importance of Functionalized Carbazoles

An In-depth Technical Guide to the Electrochemical Properties of 3,6-dibromo-9-aryl-carbazole

Carbazole and its derivatives are foundational scaffolds in the field of organic electronics.[1][2] Their inherent properties, including excellent thermal and photochemical stability, high hole-transporting capability, and a versatile structure that allows for functionalization, make them prime candidates for advanced materials.[3][4] These materials are integral components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6]

This guide focuses specifically on the 3,6-dibromo-9-aryl-carbazole core structure. The strategic placement of substituents on the carbazole unit is a key method for tuning its electronic properties. The electron-withdrawing bromine atoms at the 3 and 6 positions, combined with a versatile aryl group at the nitrogen (N-9) position, provide a powerful toolkit for modulating the molecule's electrochemical stability and frontier molecular orbital energy levels.[7][8] Understanding these electrochemical properties is paramount for designing next-generation organic electronic materials with enhanced performance and longevity. This document serves as a technical resource for researchers, chemists, and material scientists, providing both foundational knowledge and practical, field-proven protocols for the characterization of these promising compounds.

Synthetic Strategy: Building the Core Moiety

The synthesis of 3,6-dibromo-9-aryl-carbazoles is typically a multi-step process that allows for modular design. The general pathway involves first creating the halogenated carbazole core and then introducing the desired aryl substituent at the nitrogen position.

-

Core Bromination: The process begins with the bromination of a carbazole precursor. A common and effective method involves using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) to selectively add bromine atoms at the 3 and 6 positions, which are the most reactive sites for electrophilic substitution.[9][10] This yields the key intermediate, 3,6-dibromo-9H-carbazole.

-

N-Arylation: The hydrogen on the nitrogen atom of the 3,6-dibromo-9H-carbazole is then substituted with an aryl group. This is commonly achieved through cross-coupling reactions. The Ullmann condensation or the Suzuki-Miyaura coupling reaction are frequently employed for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[4][6][10][11][12] This step is critical as the nature of the aryl group provides a secondary means of tuning the final electronic properties.[13]

Caption: General synthetic route for 3,6-dibromo-9-aryl-carbazole.

Electrochemical Characterization: Unveiling Electronic Behavior

The primary technique for investigating the redox behavior of these organic semiconductor materials is Cyclic Voltammetry (CV) . This powerful electroanalytical method provides direct insight into the oxidation and reduction potentials, the stability of the resulting charged species, and allows for the calculation of crucial electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4][14][15][16]

Causality of the Experimental Setup

A properly configured CV experiment is a self-validating system. Each component is chosen to isolate the electrochemical behavior of the analyte and eliminate external interference.

-

Three-Electrode System: This is the standard for accurate electrochemical measurements.[15][17] It consists of a Working Electrode (e.g., glassy carbon, platinum) where the redox reaction of the carbazole derivative occurs, a Reference Electrode (e.g., Ag/AgCl) which provides a stable potential to measure against, and a Counter Electrode (e.g., platinum wire) which completes the electrical circuit without influencing the reaction at the working electrode.[18]

-

Solvent & Supporting Electrolyte: The 3,6-dibromo-9-aryl-carbazole derivatives are typically soluble in organic solvents. Aprotic solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2) are used. A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is added at a much higher concentration than the analyte.[19] Its role is to provide conductivity to the solution and minimize the potential drop (iR drop) through the solution, ensuring the applied potential is accurately felt at the working electrode surface.

-

Inert Atmosphere: Molecular oxygen is electrochemically active and its reduction can produce interfering signals. Therefore, it is critical to remove dissolved oxygen from the solution by purging with an inert gas, such as high-purity nitrogen or argon, for several minutes before the experiment and maintaining an inert atmosphere over the solution during the measurement.[3][15][20]

Detailed Experimental Protocol: Cyclic Voltammetry

This protocol outlines the steps for characterizing a 3,6-dibromo-9-aryl-carbazole sample.

-

Preparation of the Analyte Solution:

-

Accurately prepare a ~1 mM solution of the 3,6-dibromo-9-aryl-carbazole derivative in a suitable HPLC-grade aprotic solvent (e.g., CH2Cl2).

-

In the same solvent, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6).

-

The final test solution will contain ~1 mM of the carbazole derivative and 0.1 M of the supporting electrolyte.

-

-

Electrochemical Cell Assembly:

-

Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it.

-

Assemble the three electrodes (working, reference, counter) in the electrochemical cell.[18]

-

Add the prepared analyte solution to the cell, ensuring the electrodes are sufficiently immersed.

-

-

Degassing:

-

Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen.[20] Maintain a blanket of the inert gas over the solution for the duration of the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.[20]

-

Perform a background scan in the electrolyte solution without the analyte to ensure the solvent/electrolyte system is clean and free of interfering species within the potential window of interest.

-

Set the potential window to scan from an initial potential (e.g., 0 V) towards a positive potential until the oxidation peak of the carbazole is observed, and then reverse the scan back to the starting potential.

-

Typical scan rates range from 20 to 100 mV/s.

-

Record the resulting voltammogram (current vs. potential).

-

-

Internal Referencing:

-

After recording the data for the analyte, add a small amount of an internal reference standard, ferrocene (Fc), to the solution.

-

Run another CV scan to record the reversible oxidation wave of the ferrocene/ferrocenium (Fc/Fc+) couple. This allows for accurate calibration of the potential axis, as the Fc/Fc+ redox potential is well-defined.[21]

-

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Electrochemical Properties and Structure-Property Relationships

The electrochemical data from CV provide a wealth of information about the electronic nature of 3,6-dibromo-9-aryl-carbazoles.

Oxidation Behavior and Electrochemical Stability

The defining electrochemical event for these molecules is their oxidation. They typically exhibit a single, reversible or quasi-reversible oxidation wave.[8][14] This process corresponds to the removal of an electron from the electron-rich carbazole nitrogen and π-system, forming a stable radical cation.

-

Impact of 3,6-Dibromo Substitution: The two bromine atoms are strongly electron-withdrawing. Their presence at the 3 and 6 positions significantly lowers the electron density of the carbazole core. Consequently, it becomes more difficult to remove an electron, leading to a higher oxidation potential compared to an unsubstituted carbazole.[8] For instance, the oxidation potential of 3,6-dibromo-9H-carbazole is approximately 1.42 V, which is significantly higher than that of unsubstituted carbazole (~1.14 V).[7] This increased oxidation potential is a direct indicator of enhanced electrochemical stability, a critical attribute for device longevity.

-

Impact of the 9-Aryl Substituent: The aryl group at the N-9 position further modulates the electronic properties. Its effect is generally less pronounced than the 3,6-bromo groups but is essential for fine-tuning.[8]

Determination of Frontier Molecular Orbital (FMO) Energies

The FMOs—the HOMO and LUMO—govern the charge injection and transport properties of a material. Their energy levels can be estimated from a combination of CV and UV-Visible spectroscopy.

-

HOMO Level Estimation: The HOMO level is directly related to the ionization potential and can be estimated from the onset potential of the first oxidation peak (E_ox_onset) in the cyclic voltammogram. A common empirical formula, when referenced against the Fc/Fc+ couple, is: HOMO (eV) = - [E_ox_onset vs Fc/Fc+ (V) + 5.1] (Note: The value of 5.1 eV is the absolute energy level of the Fc/Fc+ redox couple below the vacuum level. This value can vary slightly in literature, so consistency is key.)[4]

-

LUMO Level Estimation: The LUMO level cannot be measured directly if the reduction of the compound is irreversible or occurs outside the solvent's potential window. It is therefore commonly calculated by using the HOMO level and the optical band gap (E_g), which is determined from the onset of the absorption edge in the UV-Vis spectrum: LUMO (eV) = HOMO (eV) + E_g (eV) [4][23]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. iieta.org [iieta.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. lib.ysu.am [lib.ysu.am]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oled-intermediates.com [oled-intermediates.com]

- 14. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]

- 15. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 16. researchgate.net [researchgate.net]

- 17. A home setup for cyclic voltammetry | Chemisting [chemisting.com]

- 18. researchgate.net [researchgate.net]

- 19. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,6-Dibromo-Carbazole Compounds

Introduction: The Significance of Carbazole Derivatives

Carbazole and its derivatives are a critical class of heterocyclic aromatic compounds that form the structural core of many biologically active molecules and functional organic materials.[1] Their rigid, planar structure and rich π-electron system make them ideal scaffolds for drug development, with applications as anti-cancer and anti-migratory agents.[2] Furthermore, their photophysical properties have led to their widespread use in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.[3][4] The synthesis of 3,6-dibromo-carbazole is a key step in the creation of many of these advanced materials and pharmaceuticals, as the bromine atoms at the 3 and 6 positions provide reactive handles for further chemical modifications, such as cross-coupling reactions.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these carbazole derivatives. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,6-dibromo-carbazole, offering insights into the interpretation of chemical shifts, coupling constants, and the influence of substitution patterns on the spectral features. This guide is intended for researchers, scientists, and drug development professionals who are working with or synthesizing carbazole-based compounds.

Fundamentals of NMR Spectroscopy for Carbazole Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule. For aromatic compounds like 3,6-dibromo-carbazole, the key parameters to consider are:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electron-withdrawing groups, such as halogens, tend to deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[6] In aromatic systems, the ring current effect also significantly influences the chemical shifts of protons, typically causing them to resonate in the 6.5-8.0 ppm region.[6][7]

-

Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems, the coupling constants between protons are characteristic of their relative positions (ortho, meta, or para).[6]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This information is crucial for determining the relative number of protons in different chemical environments.

¹H NMR Spectral Analysis of 3,6-Dibromo-Carbazole

The ¹H NMR spectrum of 3,6-dibromo-carbazole is characterized by a distinct set of signals in the aromatic region, along with a signal for the N-H proton. The symmetry of the molecule simplifies the spectrum, as chemically equivalent protons will have the same chemical shift.

A representative ¹H NMR spectrum of 3,6-dibromo-carbazole in CDCl₃ exhibits the following key features[4][8]:

-

N-H Proton: A broad singlet is typically observed for the N-H proton. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature. In some reported spectra in CDCl₃, this signal appears as a singlet at approximately 10.37 ppm.[4][8]

-

Aromatic Protons: Due to the C₂ symmetry of the molecule, there are three sets of chemically non-equivalent aromatic protons: H-1/H-8, H-2/H-7, and H-4/H-5.

-

The protons ortho to the bromine atoms (H-2 and H-7) are expected to be the most deshielded due to the electron-withdrawing nature of bromine. However, the observed spectrum shows the protons at the 4 and 5 positions (H-4 and H-5) appearing as a doublet at the most downfield position in the aromatic region, around 8.13 ppm, with a small coupling constant characteristic of a meta coupling (J ≈ 1.9 Hz).[4][8]

-

The protons at the 1 and 8 positions (H-1 and H-8) typically appear as a doublet of doublets or a multiplet, due to coupling with their ortho and meta neighbors.

-

The protons at the 2 and 7 positions (H-2 and H-7) are also expected to be in a complex splitting pattern.

-

Reported ¹H NMR data for 3,6-dibromo-carbazole in CDCl₃ is summarized in the table below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~10.37 | s (singlet) | - |

| H-4, H-5 | ~8.13 | d (doublet) | ~1.9 |

| H-2, H-7 | ~7.52 | d (doublet) | ~8.6 |

| H-1, H-8 | ~7.31 | d (doublet) | ~8.6 |

Data compiled from multiple sources.[4][8]

The following diagram illustrates the structure and proton numbering of 3,6-dibromo-carbazole.

Caption: Workflow for the synthesis and NMR analysis of 3,6-dibromo-carbazole.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following provides a general procedure for preparing a sample of 3,6-dibromo-carbazole for NMR analysis and acquiring high-quality spectra.

Materials:

-

3,6-dibromo-carbazole sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the 3,6-dibromo-carbazole sample directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If the sample does not fully dissolve, gentle warming or sonication may be employed.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for the ¹³C spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons of the 3,6-dibromo-carbazole molecule.

-

Conclusion and Future Perspectives

The ¹H and ¹³C NMR spectroscopic analysis of 3,6-dibromo-carbazole provides a clear and unambiguous method for its structural confirmation and purity assessment. The characteristic chemical shifts and coupling patterns observed in the spectra are in excellent agreement with the proposed molecular structure. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of carbazole-based compounds, enabling them to confidently interpret their NMR data and advance their research in the fields of medicinal chemistry and materials science. Further studies could involve the use of two-dimensional NMR techniques, such as COSY and HSQC, to provide even more detailed structural assignments, particularly for more complex and substituted carbazole derivatives. [9]

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

The Royal Society of Chemistry. Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. Available from: [Link]

-

ResearchGate. The ¹H NMR spectra of mixtures of carbazole and anthracene before and.... Available from: [Link]

-

PMC - NIH. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Available from: [Link]

-

ResearchGate. 1 H-NMR spectrum of carbazole. Available from: [Link]

-

PubChem. 3,6-Dibromocarbazole. Available from: [Link]

-

PMC - NIH. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Available from: [Link]

-

Industrial Chemistry & Materials (RSC Publishing). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Available from: [Link]

-

Organic Syntheses Procedure. 9H-Carbazole, 9-ethyl-3,6-dimethyl. Available from: [Link]

-

ACS Publications. Assessing Carbazole Derivatives as Single-Electron Photoreductants. Available from: [Link]

-

Sci-Hub. 13 C NMR chemical shift assignments for some carbazole derivatives. Available from: [Link]

-

ResearchGate. Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Available from: [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]

-

Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the N-Alkylated 3,6-dibromo-9H-carbazole Scaffold

An In-depth Technical Guide to the Crystal Structure of N-Alkylated 3,6-dibromo-9H-carbazole

The carbazole heterocycle, a tricyclic aromatic system with a central nitrogen-containing five-membered ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal platform for developing novel therapeutic agents and functional organic materials. The 3,6-dibromo-9H-carbazole core, in particular, serves as a versatile building block. The bromine atoms at the 3 and 6 positions not only influence the electronic properties of the molecule but also provide reactive handles for further functionalization through cross-coupling reactions.[3]

N-alkylation of the carbazole nitrogen is a critical modification that significantly enhances the molecule's utility. This substitution improves solubility, modulates electronic properties, and provides a vector for introducing diverse functional groups that can dictate the molecule's biological activity or its self-assembly in the solid state.[4] Derivatives of this scaffold have shown remarkable potential as anticancer, neuroprotective, and antimicrobial agents.[2][5][6] Specifically, N-alkyl carbazoles have been investigated as promising inhibitors of β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[7] In materials science, their high charge carrier mobility and electrochemical stability make them attractive for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[4][8]

This guide provides a comprehensive technical overview of the synthesis, crystallization, and detailed crystal structure analysis of N-alkylated 3,6-dibromo-9H-carbazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Crystallization Protocol

The primary route to synthesizing N-alkylated 3,6-dibromo-9H-carbazoles is through direct N-alkylation of the 3,6-dibromo-9H-carbazole starting material. The choice of base and solvent is critical for achieving high yields and purity. The following protocol is a validated, representative methodology derived from established literature procedures.[4][9]

Experimental Protocol: N-Alkylation of 3,6-Dibromo-9H-carbazole

Objective: To synthesize an N-alkylated 3,6-dibromo-9H-carbazole derivative suitable for single-crystal X-ray diffraction.

Materials:

-

3,6-Dibromo-9H-carbazole (1.0 eq)

-

Alkyl halide (e.g., 1-bromohexane, 4-(chloromethyl)pyridine hydrochloride, 1-tert-butyl-4-(chloromethyl)benzene) (1.2-1.5 eq)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (3-5 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)

-

Dichloromethane (DCM)

-

Ethanol (EtOH)

-

Deionized Water

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chosen base (e.g., KOH) in the anhydrous solvent (e.g., DMF). Stir the solution for 10-15 minutes to ensure complete dissolution. The use of a strong base is essential to deprotonate the carbazole nitrogen (pKa ≈ 16), forming the highly nucleophilic carbazolide anion.

-

Carbazole Addition: Add 3,6-dibromo-9H-carbazole to the basic solution. Stir the mixture for 30-40 minutes at room temperature. A color change is often observed as the carbazolide anion is formed.

-

Alkylating Agent Addition: Dissolve the alkyl halide in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture. The dropwise addition helps to control any potential exotherm and minimizes side reactions.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carbazole spot is consumed.

-

Work-up and Precipitation: Upon completion, pour the reaction mixture into a beaker of cold deionized water. This step quenches the reaction and precipitates the crude N-alkylated product, which is typically insoluble in water.

-

Purification: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and ethanol (1:1 v/v).[9]

Crystallization for X-ray Analysis: High-quality single crystals are paramount for accurate structure determination. Slow evaporation is a reliable method.

-

Dissolve the purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

-